molecular formula C21H17ClFN5O2S B11472183 N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

Cat. No.: B11472183
M. Wt: 457.9 g/mol
InChI Key: SCACWGUIVULRHC-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, and a pyrazolo[1,5-a][1,3,5]triazin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrazolo[1,5-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the chlorophenyl ethyl group: This can be done through alkylation reactions.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-bromophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
  • N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-methylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H17ClFN5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17ClFN5O2S/c22-15-5-1-13(2-6-15)9-10-24-18(29)12-31-20-26-19-17(11-25-28(19)21(30)27-20)14-3-7-16(23)8-4-14/h1-8,11H,9-10,12H2,(H,24,29)(H,26,27,30)

InChI Key

SCACWGUIVULRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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